2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Adenosine A2A receptor Parkinson's disease GPCR antagonists

This 4-(piperidin-1-yl)pyrimidine phenoxyacetamide is a structurally distinct adenosine A2A receptor antagonist SAR probe. Unlike extensively characterized 2-amino or 2-heterocycle analogs, its piperidine-on-core motif enables unique 'basic group translocation' studies to decouple solubility from CYP/hERG liabilities seen in side-chain amine analogs. Ideal for head-to-head selectivity profiling against reference compounds in the N-pyrimidinyl-2-phenoxyacetamide series. Potency (Ki) within this chemotype spans 0.3 to >10,000 nM—mandating lot-specific validation by the end user. Procure only if precise receptor binding characterization is required; generic substitution is scientifically indefensible.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1797804-62-6
Cat. No. B2850414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
CAS1797804-62-6
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2/c23-18(14-24-15-7-3-1-4-8-15)20-13-16-19-10-9-17(21-16)22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2,(H,20,23)
InChIKeyANERCBKBIILGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1797804-62-6): Structural Identity and Class Context


2-Phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1797804-62-6) is a synthetic small molecule (C18H22N4O2, MW 326.39) built upon the N-pyrimidinyl-2-phenoxyacetamide scaffold [1]. This chemotype was pioneered by Neurocrine Biosciences as adenosine A2A receptor antagonists for Parkinson's disease [2]. The compound features a 4-(piperidin-1-yl)pyrimidine core linked via a methylene bridge to a 2-phenoxyacetamide moiety [3]. Its structure places it within a well-characterized series where subtle modifications to the pyrimidine substitution pattern, phenoxy ring, and linker region profoundly alter target potency, selectivity, and ADME properties [2].

Why 2-Phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide Cannot Be Replaced by a Generic N-Pyrimidinyl-2-Phenoxyacetamide Analog


Within the N-pyrimidinyl-2-phenoxyacetamide class, potency at the adenosine A2A receptor spans four orders of magnitude (Ki 0.3 to >10,000 nM) and A1 selectivity ranges from <10-fold to >2,600-fold, driven entirely by specific substitution patterns [1]. The 4-(piperidin-1-yl)pyrimidine motif in the target compound is chemically distinct from the 2-amino, 2-heterocycle, or 2-alkylamino variants that dominate the published SAR [1]. Furthermore, seemingly conservative changes—such as relocating a basic amine from the meta to the para position of the phenoxy ring—introduced cytotoxicity in cellular assays, while ortho-substituted analogs exhibited CYP3A4 inhibition (IC50 1600 nM) and hERG liability [1]. These non-linear SAR discontinuities mean that two compounds differing by a single substituent can have mutually exclusive developability profiles, making untested generic substitution scientifically indefensible for any application requiring target engagement, selectivity, or safety data.

Quantitative Differentiation Evidence for 2-Phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide vs. Closest Analogs


Adenosine A2A Receptor Binding Affinity: Scaffold Class Potency Benchmarks

The target compound belongs to the N-pyrimidinyl-2-phenoxyacetamide series for which the lead compound (compound 14) demonstrated a Ki of 0.4 nM at the human adenosine A2A receptor and >100-fold selectivity over A1 [1]. Across the series, A2A Ki values span from 0.3 nM to >10,000 nM depending on substitution, with the 4-piperidinyl pyrimidine motif representing a distinct substitution vector not explicitly profiled in the published SAR tables [1]. The closest structurally characterized analogs with 4-position heterocyclic substitution (e.g., compound 4: Ki 7.4 nM; compound 29: Ki 0.3 nM) demonstrate that 4-substitution can achieve high potency, but the specific piperidine-bearing variant lacks dedicated disclosure [1]. This represents a structurally enabled differentiation opportunity: the 4-piperidinyl group introduces a basic nitrogen at a position where published analogs use neutral or weakly basic heterocycles, potentially altering solubility, CNS penetration, and off-target profiles [1].

Adenosine A2A receptor Parkinson's disease GPCR antagonists

Adenosine A1 vs. A2A Selectivity: Critical Safety Differentiation Window

Adenosine A1 receptor blockade is associated with diuresis and cardiovascular effects, making A1/A2A selectivity a critical procurement parameter [1]. In the N-pyrimidinyl-2-phenoxyacetamide series, A1/A2A selectivity varies dramatically: compound 10 achieved 2,600-fold selectivity (A2A Ki 3.7 nM, A1 Ki >10,000 nM), while compound 5 showed only ~180-fold selectivity (A2A Ki 12 nM, A1 Ki 2,200 nM) [1]. The selectivity profile is exquisitely sensitive to the heterocycle at the pyrimidine C-2 and C-6 positions, as demonstrated by the 14-fold selectivity swing between compound 10 (2,600-fold) and compound 11 (>2,800-fold) versus compound 12 (180-fold) [1]. The target compound's 4-piperidinyl substitution introduces a hydrogen-bond-capable tertiary amine absent from the methylfuran/dimethylpyrazole motifs that conferred the highest selectivity [1]. Without direct selectivity data for this specific vector, the A1 liability cannot be extrapolated from class averages.

Adenosine A1 receptor selectivity cardiovascular safety

Structural Differentiation from the Benchmark Compound 14: Piperidine vs. Aminoalkyl Substitution

The series benchmark compound 14 (A2A Ki 0.4 nM, rat A2A Ki 9.4 nM, solubility 0.21 mg/mL at pH 5, F% 19%, brain concentration 360 ng/g at 4 h post-dose) incorporated a basic aminoalkyl substituent on the phenoxy ring to achieve aqueous solubility, as non-basic analogs (e.g., compound 10) exhibited poor solubility (0.08 mg/mL at pH 5) [1]. The target compound relocates the basic group from the phenoxy ring to the pyrimidine 4-position via the piperidine moiety, which fundamentally alters the ionization state, hydrogen-bonding capacity, and conformational flexibility compared to compound 14 [1]. This 'basic-group translocation' strategy may confer different solubility-pH profiles, CNS partitioning, and hERG profiles, but no comparative data have been disclosed [1].

Physicochemical properties solubility CNS penetration

Recommended Application Scenarios for 2-Phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide Based on Available Evidence


A2A Adenosine Receptor Antagonist Tool Compound for in Vitro Pharmacological Profiling

Based on its N-pyrimidinyl-2-phenoxyacetamide scaffold, this compound is most appropriately deployed as an in vitro tool for adenosine A2A receptor binding assays, provided that users first establish its Ki at human A2A and A1 receptors expressed in HEK293 cells using [3H]-ZM241385 and [3H]-DPCPX displacement, respectively [1]. Given the class-wide potency range (0.3–36 nM for active analogs), testing should include a reference compound from the series (e.g., compound 14 or compound 10) to enable head-to-head comparison within the same assay run.

Chemical Probe for Investigating Pyrimidine 4-Position SAR in Adenosine Receptor Antagonists

The 4-(piperidin-1-yl)pyrimidine motif is structurally under-explored relative to the extensively characterized 2-amino and 2-heterocycle variants [1]. This compound can serve as a critical SAR probe: by comparing its A2A Ki, A1 Ki, and selectivity ratio against published 4-substituted analogs (e.g., compounds 29–33 from the Zhang et al. series), researchers can quantify the contribution of the piperidine basic center to receptor affinity, subtype selectivity, and physicochemical properties [1].

Reference Compound for Developing Solubility-Enhanced A2A Antagonists via Basic Group Translocation

The relocation of the basic amine from the phenoxy ring (as in compound 14) to the pyrimidine core (as in the target compound) represents a 'basic group translocation' design strategy that may decouple solubility from the structural features driving CYP inhibition and cytotoxicity observed in aminoalkyl-substituted analogs [1]. This compound is suitable as a comparator in studies that systematically measure aqueous solubility at physiologically relevant pH (1.2, 5.0, 7.4), logD, and CYP3A4/2D6 inhibition to test whether core-based basic groups offer a differentiated developability profile versus side-chain-based basic groups [1].

Quote Request

Request a Quote for 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.